Dichloroacetaldehyde

Übersicht

Beschreibung

Dichloroacetaldehyde is a chemical compound that has been studied in various contexts due to its reactivity and potential as a building block in organic synthesis. It is also a presumed metabolite of certain insecticides and has been investigated for its mutagenic properties .

Synthesis Analysis

The synthesis of related haloaldehyde compounds has been explored in several studies. For instance, dibromochloroacetaldehyde was synthesized from chloroacetaldehyde diethyl acetal by bromination, indicating that similar methods could potentially be applied to dichloroacetaldehyde . Additionally, dichlorofluoroacetaldehyde was prepared from methyl dichlorofluoroacetate by reduction with lithium aluminum hydride, suggesting that reduction reactions may be a viable pathway for synthesizing dichloroacetaldehyde .

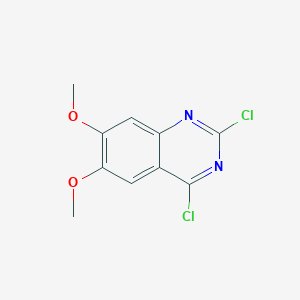

Molecular Structure Analysis

The molecular structure of dichloroacetaldehyde has been investigated using gas-phase electron diffraction combined with microwave spectroscopy. The studies revealed that dichloroacetaldehyde exists in multiple conformers, with the dominant conformer having a dihedral angle of 119.7(2)° . Similarly, chloroacetaldehyde has been studied, showing that it exists as a mixture of two conformers, with the anti form being predominant . These findings provide insight into the structural flexibility of dichloroacetaldehyde and related compounds.

Chemical Reactions Analysis

Chloroacetaldehyde has been shown to react with Z-DNA, specifically reacting with adenine residues but not with cytosine residues within Z-DNA . This reactivity suggests that dichloroacetaldehyde may also interact with nucleic acids, although the specific reactions would need to be studied further. Additionally, trichloroacetaldehyde, a related compound, has been used in carbonylation reactions in concentrated sulfuric acid to synthesize dioxolanones, indicating that dichloroacetaldehyde may also undergo similar carbonylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichloroacetaldehyde can be inferred from studies on related compounds. For example, the polymerization of haloaldehydes, such as dibromochloroacetaldehyde, has been explored, showing that these compounds can be polymerized using anionic and cationic initiators to yield crystalline or amorphous polymers . The mutagenicity of chloroacetaldehyde has been demonstrated in bacterial tests, suggesting that dichloroacetaldehyde may exhibit similar mutagenic properties . Furthermore, the presence of chloral (trichloroacetaldehyde) as an impurity in dichloroacetic acid has been studied, which could be relevant for the purity and handling of dichloroacetaldehyde .

Wissenschaftliche Forschungsanwendungen

Mutagenicity and Metabolism

- Dichloroacetaldehyde, identified as a possible metabolite of certain insecticides like dichlorvos and trichlorphon, exhibits mutagenic properties. It has been shown to be mutagenic in the Salmonella/microsome test, a method used to detect mutagenic potential, and its mutagenic potency surpasses that of the mutagen dichlorvos (Löfroth, 1978).

- Research on rat liver aldehyde dehydrogenase revealed that dichloroacetaldehyde is metabolized by this enzyme, albeit to a lesser extent than monochloroacetaldehyde. This study provides insights into the metabolism of chlorinated acetaldehydes and their potential occurrence in chlorinated drinking water (Sharpe & Carter, 1993).

Chemical Synthesis and Polymerization

- Dichloroacetaldehyde can be synthesized via the catalytic chlorination of paraldehyde or aldehyde. This process, involving catalysts like antimony trichloride, yields dichloroacetaldehyde in significant quantities, suggesting its potential for industrial applications (Bai, 1965).

- The polymerization characteristics of dichloroacetaldehyde differ notably from those of chloral. It can be polymerized into high molecular weight polymer with terminal hydroxyl groups, which could have applications in material science (Rosen & Sturm, 1965).

Environmental and Water Treatment Studies

- Dichloroacetaldehyde has been studied as a disinfection byproduct in water treatment processes. Its formation and fractionation behavior in natural organic matter surrogates during chlorination were investigated, providing insights into water treatment and potential health risks (Bond et al., 2009).

- An examination of haloacetaldehydes, including dichloroacetaldehyde, in drinking water highlighted the stability and fate of these compounds in various conditions, contributing to understanding their environmental impact and behavior (Koudjonou & Lebel, 2006).

Biological and Medical Research

- Some amides of dichloroacetaldehyde exhibit antifungal activity, suggesting potential applications in the development of antifungal agents. This research highlighted the significance of terminal chlorine atoms in enhancing the antifungal properties of these compounds (Easterly & Dusenberry, 1961).

- The study of dichloroacetaldehyde and its related compounds in the context of pesticide metabolites revealed their mutagenic activities in animal models, thus contributing to our understanding of the genetic impact of certain pesticides (Fischer et al., 1977).

Safety and Hazards

Dichloroacetaldehyde is a toxic compound . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate medical attention is required .

Wirkmechanismus

Target of Action

Dichloroacetaldehyde Hydrate, also known as 2,2-Dichloroacetaldehyde Hydrate or Dichloroacetaldehyde, is a chlorinated aldehyde

Mode of Action

The mode of action of Dichloroacetaldehyde Hydrate involves its interaction with its targets, leading to various changes. In aqueous solutions, it is present predominantly in the hydrated form . Reduction of this compound takes place in two steps: one corresponds to the reduction of the unhydrated form, present in solutions in less than 3%, and another larger limiting current value at more negative potentials corresponding to a reduction of C-Cl bonds in the hydrated form .

Pharmacokinetics

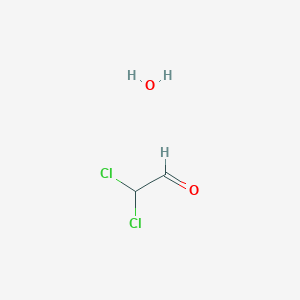

It’s known that this compound is a highly volatile liquid that is easily soluble in water to form hydrates . A geminal diol, also known as monohydrate, 2,2-dichloro-1,1-ethanediol, is formed in water . The compound decomposes when heated .

Result of Action

The reduction of this compound supports the stepwise removal of chloride ions from the hydrated form of chloral that is electroactive in its protonated form, yielding ethanol as the final product .

Action Environment

The action of Dichloroacetaldehyde Hydrate can be influenced by various environmental factors. For instance, the compound’s solubility in water allows it to form hydrates, which can affect its stability and efficacy . Additionally, the compound decomposes when heated, indicating that temperature can significantly impact its stability .

Eigenschaften

IUPAC Name |

2,2-dichloroacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSKWJCDEBBGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

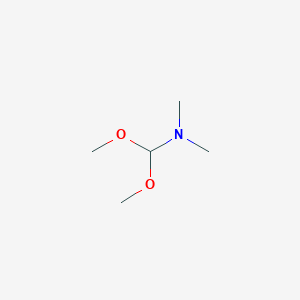

C(=O)C(Cl)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloroacetaldehyde Hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)